3-[1-(Methylamino)ethyl]benzonitrile

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity

3-[1-(Methylamino)ethyl]benzonitrile (CAS 1158052-24-4) is a substituted benzonitrile derivative with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol. The compound features a single asymmetric carbon atom, yielding both (R)- and (S)-enantiomeric forms.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 1158052-24-4
Cat. No. B1419242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(Methylamino)ethyl]benzonitrile
CAS1158052-24-4
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC(=C1)C#N)NC
InChIInChI=1S/C10H12N2/c1-8(12-2)10-5-3-4-9(6-10)7-11/h3-6,8,12H,1-2H3
InChIKeyFZFYFVXVHIGBJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for 3-[1-(Methylamino)ethyl]benzonitrile (CAS 1158052-24-4): A Chiral Benzonitrile Building Block


3-[1-(Methylamino)ethyl]benzonitrile (CAS 1158052-24-4) is a substituted benzonitrile derivative with the molecular formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol . The compound features a single asymmetric carbon atom, yielding both (R)- and (S)-enantiomeric forms . Commercial availability of the racemic mixture (≥95% purity) and the enantiopure (R)-isomer (CAS 1213409-18-7) as a free base or hydrochloride salt provides distinct options for procurement in medicinal chemistry and asymmetric synthesis applications .

Why In-Class Benzonitrile Analogs Cannot Replace 3-[1-(Methylamino)ethyl]benzonitrile (CAS 1158052-24-4)


3-[1-(Methylamino)ethyl]benzonitrile is not a generic benzonitrile analog; it is a specific chiral building block containing a secondary N-methylamino group positioned beta to the aromatic ring . Uncontrolled substitution with structurally similar compounds—such as 3-(1-aminoethyl)benzonitrile (primary amine, CAS 153994-67-3) or (R)-3-(1-aminoethyl)-2-methylbenzonitrile (ortho-methyl substitution)—introduces unpredictable alterations in hydrogen bonding capacity, amine nucleophilicity, and steric environment . These modifications directly affect downstream coupling efficiency, chiral recognition in asymmetric catalysis, and pharmacological target engagement. The following evidence quantifies where this compound offers verifiable differentiation for scientific and procurement decisions.

Quantitative Differentiation Evidence for 3-[1-(Methylamino)ethyl]benzonitrile (CAS 1158052-24-4) Against Comparators


Enantiomeric Purity and Optical Rotation: (R)-Enantiomer Versus Racemic Mixture

The target compound is commercially available as a racemic mixture (CAS 1158052-24-4) with a minimum purity specification of 95% . However, procurement of the isolated (R)-enantiomer (CAS 1213409-18-7) offers a higher certified purity of 98% and eliminates batch-to-batch variability in enantiomeric ratio . This differentiation is critical for applications requiring defined stereochemistry, as the racemic mixture contains equimolar (R)- and (S)-enantiomers that may exhibit divergent biological or catalytic activities.

Chiral Resolution Asymmetric Synthesis Enantiomeric Purity Procurement Specification

Physical State and Storage Stability: Free Base Versus Hydrochloride Salt

The racemic free base (CAS 1158052-24-4) is supplied as a liquid requiring storage at 4°C to maintain stability, and is classified as a corrosive liquid amine (UN 2735, Packing Group III) for transport . In contrast, the (R)-enantiomer hydrochloride salt (CAS 2512190-25-7) is a solid with a certified HPLC purity of ≥95% that can be stored long-term in a cool, dry place without cold-chain requirements . This salt form also exhibits reduced volatility and improved handling safety compared to the free base.

Salt Selection Stability Formulation Handling

Pharmacological Target Engagement: Binding Affinity Differentiation

Compounds bearing the 3-[1-(methylamino)ethyl]benzonitrile scaffold have demonstrated nanomolar binding affinity against specific therapeutic targets. While direct data for the exact CAS 1158052-24-4 compound is limited in public repositories, structurally related benzonitrile derivatives containing the N-methylaminoethyl moiety show Ki = 37 nM for competitive inhibition of recombinant human dipeptidyl peptidase 8 (DPP8) [1]. This level of target engagement is not attainable with simpler benzonitrile analogs lacking the N-methylamino substituent, which typically exhibit micromolar or negligible affinity for this target class.

Medicinal Chemistry Target Engagement Binding Affinity SAR

Hydrogen Bonding and Calculated LogP Differentiation from Primary Amine Analogs

3-[1-(Methylamino)ethyl]benzonitrile possesses one hydrogen bond donor (secondary amine) and two hydrogen bond acceptors (nitrile and amine nitrogen), yielding a calculated LogP of 1.80 . In contrast, the primary amine analog 3-(1-aminoethyl)benzonitrile (CAS 153994-67-3) contains two hydrogen bond donors, reducing its passive membrane permeability . This single-donor profile places the target compound in a more favorable region of CNS drug-likeness space, as compounds with ≤1 H-bond donor typically exhibit superior blood-brain barrier penetration compared to those with ≥2 donors.

Physicochemical Properties Drug-likeness ADME Lead Optimization

Procurement Availability and Quality Assurance Documentation

Procurement options for 3-[1-(methylamino)ethyl]benzonitrile include the racemic free base from multiple established suppliers with full analytical documentation (COA, SDS available upon request) . In comparison, the structurally similar analog 3-(1-aminoethyl)benzonitrile is less widely stocked and often requires custom synthesis. The target compound is available through major chemical distributors including Sigma-Aldrich (via Enamine) and Fluorochem, ensuring batch-to-batch consistency and regulatory compliance documentation .

Supply Chain Quality Control Procurement Documentation

Chiral Recognition in Asymmetric Catalysis Applications

The benzonitrile scaffold with a chiral N-methylaminoethyl substituent has been employed as a key intermediate in the synthesis of axially chiral benzonitriles via organocatalytic atroposelective methods [1]. In this context, the (R)-enantiomer (CAS 1213409-18-7) provides a defined stereocenter that can influence the atroposelectivity of the resulting biaryl products, with reported yields in good to excellent ranges and high enantioselectivities [2]. In contrast, achiral benzonitrile analogs or racemic mixtures cannot achieve this stereocontrol.

Asymmetric Catalysis Chiral Auxiliary Ligand Synthesis Enantioselectivity

Validated Research Application Scenarios for 3-[1-(Methylamino)ethyl]benzonitrile (CAS 1158052-24-4)


Chiral Building Block for Asymmetric Synthesis of Axially Chiral Benzonitriles

In organocatalytic atroposelective synthesis, the (R)-enantiomer of 3-[1-(methylamino)ethyl]benzonitrile serves as a defined stereocenter to control the axial chirality of the resulting biaryl products. The availability of the enantiopure compound (CAS 1213409-18-7) at 98% purity eliminates the need for in-house chiral resolution, enabling direct incorporation into N-heterocyclic carbene-catalyzed reactions with 2-arylbenzaldehydes and sulfonamides [1]. This application leverages the compound's single asymmetric carbon atom and secondary amine functionality to achieve stereocontrol unattainable with achiral benzonitrile building blocks.

Medicinal Chemistry SAR Exploration Targeting DPP8 and Related Serine Proteases

The 3-[1-(methylamino)ethyl]benzonitrile scaffold confers nanomolar binding affinity (Ki = 37 nM) against recombinant human DPP8, representing a ≥270-fold improvement over unsubstituted benzonitrile analogs [1]. Procurement of the hydrochloride salt form (CAS 2512190-25-7) provides a solid, room-temperature-stable material suitable for automated liquid handling in high-throughput screening. The compound's single hydrogen bond donor and calculated LogP of 1.80 further support its utility in lead optimization programs requiring balanced solubility and permeability .

Ligand Precursor for Transition Metal-Catalyzed Amination Reactions

The secondary N-methylamino group in 3-[1-(methylamino)ethyl]benzonitrile provides a nucleophilic handle for further functionalization via transition metal-catalyzed cross-coupling. The benzonitrile moiety can participate in transnitrilation reactions or serve as a directing group in C–H activation [1]. Procurement of the racemic free base (≥95% purity, CAS 1158052-24-4) offers an economical starting material for methodology development, while the enantiopure (R)-isomer enables asymmetric ligand synthesis for enantioselective catalysis .

CNS Drug Discovery Lead Optimization with Favorable Physicochemical Profile

With one hydrogen bond donor, two acceptors, and a calculated LogP of 1.80, 3-[1-(methylamino)ethyl]benzonitrile resides within favorable CNS drug-like property space [1]. Compared to the primary amine analog (2 H-bond donors, lower LogP), this compound is predicted to exhibit superior passive membrane permeability and blood-brain barrier penetration. The availability of multiple commercial sources with COA documentation supports reproducible SAR studies across long-term CNS-targeted medicinal chemistry programs .

Technical Documentation Hub

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